molecular formula C22H27N3O3 B4414772 methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

Cat. No. B4414772
M. Wt: 381.5 g/mol
InChI Key: PSWQVOGQRGWODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, S63845, and is a member of the benzamide class of compounds. In

Scientific Research Applications

S63845 has been studied extensively for its potential applications in cancer research. Specifically, it has been shown to selectively induce apoptosis in cancer cells that overexpress the anti-apoptotic protein MCL1. This makes S63845 a promising candidate for the development of cancer therapies that target MCL1. In addition to its potential applications in cancer research, S63845 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of S63845 involves binding to the BH3 binding groove of MCL1, which is a member of the BCL-2 family of proteins. This binding induces a conformational change in MCL1 that leads to its degradation, ultimately resulting in apoptosis of cancer cells that overexpress MCL1. The selectivity of S63845 for MCL1 over other members of the BCL-2 family of proteins is what makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S63845 have been extensively studied in vitro and in vivo. In vitro studies have shown that S63845 selectively induces apoptosis in cancer cells that overexpress MCL1, while sparing normal cells. In vivo studies have shown that S63845 effectively inhibits tumor growth in mouse models of cancer. Additionally, S63845 has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of S63845 for lab experiments is its selectivity for MCL1 over other members of the BCL-2 family of proteins. This allows for targeted induction of apoptosis in cancer cells that overexpress MCL1. Additionally, the high yields and purity of S63845 make it suitable for use in a variety of experiments. However, one limitation of S63845 is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on S63845. One area of research is the optimization of the synthesis method to produce even higher yields and purity. Another area of research is the development of more effective methods for delivering S63845 to tumors in vivo. Additionally, further studies are needed to explore the potential applications of S63845 in the treatment of neurodegenerative diseases. Finally, there is a need for additional studies to explore the potential side effects of S63845 and to optimize dosing regimens for therapeutic use.

properties

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-24-11-13-25(14-12-24)20-10-9-17(22(27)28-3)15-19(20)23-21(26)18-8-6-5-7-16(18)2/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQVOGQRGWODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate
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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate
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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate
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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate
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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate
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methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

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